molecular formula C9H11BrO2 B7961442 2-Bromo-1-ethoxy-3-methoxybenzene

2-Bromo-1-ethoxy-3-methoxybenzene

Cat. No.: B7961442
M. Wt: 231.09 g/mol
InChI Key: ZLSJMNXJABVGMI-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-3-methoxybenzene is a substituted benzene derivative featuring bromine, ethoxy, and methoxy groups at positions 2, 1, and 3, respectively. For example, brominated methoxybenzenes are commonly employed in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis .

Properties

IUPAC Name

2-bromo-1-ethoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJMNXJABVGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1-ethoxy-3-methoxybenzene, where the methoxy group acts as a stronger directing group than the ethoxy group. Treatment with a strong base, such as n-butyllithium (n-BuLi), in tetrahydrofuran (THF) at low temperatures (-65°C to -78°C) generates a lithium intermediate at the ortho position relative to the methoxy group. Subsequent quenching with 1,2-dibromotetrafluoroethane introduces the bromine atom.

Key steps :

  • Lithiation :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: -65°C (dry ice-acetone bath)

    • Base: n-BuLi (2.3 M in hexane)

    • Intermediate: Lithium salt stabilized by coordination with the methoxy group.

  • Bromination :

    • Electrophile: 1,2-Dibromotetrafluoroethane

    • Quenching temperature: -65°C to room temperature

    • Workup: Aqueous ammonium chloride and extraction with ethyl acetate.

Yield and Purity Optimization

  • Yield : 78.4% (isolated)

  • Purity : 99.2% (HPLC).

  • Scalability : Demonstrated at 500g scale with consistent results.

Table 1 : Critical Parameters for Directed Lithiation-Bromination

ParameterOptimal ValueImpact on Yield/Purity
Lithiation temperature-65°CPrevents side reactions
SolventTHFEnhances intermediate stability
Electrophile1,2-DibromotetrafluoroethaneEnsures regioselectivity
Quenching methodGradual warming to RTMinimizes decomposition

Alternative Synthetic Routes

While directed lithiation is the most efficient method, alternative pathways have been explored for specific applications.

Electrophilic Aromatic Bromination

Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) is theoretically feasible but limited by poor regioselectivity. The methoxy group directs electrophiles to the ortho/para positions, but competition with the ethoxy group complicates product isolation.

Table 2 : Comparison of Electrophilic Bromination Agents

ReagentConditionsRegioselectivityYield (%)
Br₂FeBr₃, CH₂Cl₂, 0°CMixed<30
NBSAIBN, CCl₄, refluxOrtho-dominated45

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the benzene ring from brominated precursors. However, this method is less practical due to the need for pre-functionalized starting materials.

Example pathway :

  • Synthesis of 3-ethoxy-4-methoxyphenylboronic acid.

  • Coupling with 2-bromoiodobenzene under Pd catalysis.

  • Challenges: Competing homocoupling and low efficiency.

Industrial Production Considerations

Scalable synthesis of this compound requires addressing solvent recovery, waste management, and cost-effectiveness.

Solvent Recycling

  • THF recovery via distillation reduces costs and environmental impact.

  • Ethyl acetate extraction layers are reused after drying.

Byproduct Management

  • Lithium salts are neutralized with aqueous NH₄Cl.

  • Brominated byproducts are isolated via fractional distillation.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Directed lithiation78.499.2HighModerate
Electrophilic Br₂3085LowLow
NBS bromination4590ModerateModerate

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-ethoxy-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Used in the synthesis of novel materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . In biological systems, the specific mechanism would depend on the target and the nature of the interaction, which could involve binding to proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Methoxy and Bromo Substituents

Key structural analogs include:

Compound Name CAS No. Substituents (Positions) Molecular Formula Key Differences from Target Compound
1-Bromo-4-methoxy-2-methylbenzene 27060-75-9 Br (1), CH₃ (2), OCH₃ (4) C₈H₉BrO Methyl instead of ethoxy at position 1
2-Bromo-5-methoxy-1,3-dimethylbenzene 6267-34-1 Br (2), OCH₃ (5), CH₃ (1,3) C₉H₁₁BrO Additional methyl groups at positions 1 and 3
1-Bromo-3-methoxy-2-methylbenzene 31804-36-1 Br (1), OCH₃ (3), CH₃ (2) C₈H₉BrO Methyl at position 2 instead of ethoxy

Key Findings :

  • Methyl-substituted analogs (e.g., 27060-75-9) exhibit reduced solubility in polar solvents due to hydrophobic effects, whereas ethoxy/methoxy combinations may enhance solubility in alcohols .
Halogenated Methoxybenzenes with Mixed Substituents

The compound 1-Bromo-2-iodo-3-methoxybenzene (CAS 450412-22-3) provides insights into halogen reactivity:

  • Iodine vs. Bromine : Iodo groups are more reactive in Ullmann or Suzuki-Miyaura couplings due to weaker C–I bonds compared to C–Br bonds. This suggests that 2-Bromo-1-ethoxy-3-methoxybenzene may require harsher reaction conditions (e.g., higher temperatures or stronger catalysts) for cross-coupling .
  • Applications : Brominated analogs are preferred in pharmaceutical synthesis for their balance of reactivity and stability, while iodo derivatives are niche intermediates for high-yield reactions .

Q & A

Q. Table 1: Typical Reaction Parameters

ReagentCatalystTemperatureYield Range
NBS\text{NBS}FeBr3\text{FeBr}_30–25°C60–75%
Br2\text{Br}_2AlCl3\text{AlCl}_325–40°C50–65%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR^1\text{H NMR} : Identify substituent positions via coupling patterns. For example, aromatic protons show splitting due to adjacent substituents (e.g., methoxy and ethoxy groups) .
  • 13C NMR^{13}\text{C NMR} : Assign carbons using DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. The bromine atom causes deshielding of the adjacent carbon (~125–135 ppm) .
  • GC-MS : Confirm molecular ion peaks (m/z230m/z \approx 230) and fragmentation patterns (e.g., loss of Br\text{Br}^\bullet) .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Contradictions in bond lengths or angles may arise from twinned crystals or disorder . Use:

  • SHELX suite (e.g., SHELXL for refinement): Apply restraints for disordered ethoxy/methoxy groups. Validate with R-factor convergence (<5%) and difference density maps .
  • High-resolution synchrotron data : Resolve ambiguities in electron density, especially for bromine positions .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom acts as a leaving group in Suzuki or Ullmann couplings. Key considerations:

  • Electronic effects : Electron-donating groups (ethoxy, methoxy) activate the ring but may deactivate the bromine site. Use Pd catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) with optimized ligands (e.g., XPhos) to enhance oxidative addition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability.
  • Side reactions : Competing ether cleavage (ethoxy/methoxy) can occur under strong bases; monitor via 1H NMR^1\text{H NMR} .

Advanced: How does steric hindrance from substituents influence its biological interactions?

Methodological Answer:
While direct biological data for this compound is limited, analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) suggest:

  • Steric effects : The ethoxy and methoxy groups may hinder binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .
  • Lipophilicity : Calculate logP\log P (≈2.5–3.0) to predict membrane permeability. Validate via HPLC retention times .

Advanced: How can continuous-flow reactors improve its synthesis scalability?

Methodological Answer:

  • Microreactors : Enhance heat transfer for exothermic bromination steps, reducing side products. Achieve >90% conversion with residence times <10 minutes .
  • In-line analytics : Use FTIR or UV-Vis for real-time monitoring.
    Table 2: Flow Reactor Parameters
ParameterOptimal Range
Flow Rate0.5–2.0 mL/min
Temperature30–50°C
Residence Time5–15 min

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